

Application Note: Spectroscopic Analysis of N3-Methyl Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N3-Methyl pantoprazole	
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Abstract

This application note provides a detailed protocol for the spectroscopic analysis of **N3-Methyl pantoprazole**, a known impurity and metabolite of the proton pump inhibitor pantoprazole. The structural elucidation and confirmation of **N3-Methyl pantoprazole** are critical for quality control and regulatory compliance in pharmaceutical manufacturing. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and presents the expected data in a clear, tabular format. Furthermore, logical workflows for the spectroscopic analysis are provided using Graphviz diagrams to guide researchers through the process.

Introduction

Pantoprazole is a widely used proton pump inhibitor that functions by reducing gastric acid secretion.[1] During its synthesis and metabolism, various related substances can be formed, including N-methylated derivatives. **N3-Methyl pantoprazole**, also known as Pantoprazole EP Impurity F, is one such derivative where a methyl group is attached to the N3 position of the benzimidazole ring.[2] Its chemical formula is C17H17F2N3O4S with a molecular weight of 397.40 g/mol .[2][3] Accurate identification and quantification of this impurity are essential for ensuring the safety and efficacy of pantoprazole drug products. This note details the application of NMR and IR spectroscopy for the comprehensive characterization of **N3-Methyl pantoprazole**.



Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **N3-Methyl pantoprazole**, the following tables summarize the predicted key spectroscopic data based on the analysis of the parent compound, pantoprazole, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for N3-Methyl Pantoprazole in CDCl₃

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.20	d	1H	Pyridine-H6
~7.80	d	1H	Benzimidazole-H4
~7.40	dd	1H	Benzimidazole-H7
~7.10	d	1H	Benzimidazole-H5
~6.90	d	1H	Pyridine-H5
~6.60	t	1H	-OCHF2
~4.80	ABq	2H	-S(=O)CH ₂ -
~3.90	S	3H	Pyridine-OCH₃
~3.85	s	3H	Pyridine-OCH₃
~3.70	S	3H	N-CH₃

Table 2: Predicted ¹³C NMR Data for N3-Methyl Pantoprazole in CDCl₃



Chemical Shift (δ) ppm	Assignment
~165	Benzimidazole C2
~152	Pyridine C4
~148	Pyridine C2
~145	Benzimidazole C9
~142	Pyridine C6
~140	Benzimidazole C8
~115 (t)	-OCHF2
~112	Benzimidazole C5
~110	Benzimidazole C6
~108	Pyridine C5
~105	Benzimidazole C7
~60	Pyridine-OCH₃
~58	-S(=O)CH ₂ -
~56	Pyridine-OCH₃
~30	N-CH₃

Table 3: Predicted IR Absorption Data for N3-Methyl Pantoprazole



Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050	Aromatic C-H Stretch
~2950	Aliphatic C-H Stretch
~1590	C=N Stretch (Benzimidazole)
~1580	C=C Stretch (Aromatic)
~1450	C-H Bend
~1270	Asymmetric C-O-C Stretch (Aryl Ether)
~1100	Symmetric C-O-C Stretch (Aryl Ether)
~1035	S=O Stretch
~820	C-H Out-of-plane Bend

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR and IR spectra of N3-Methyl pantoprazole.

3.1 NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of N3-Methyl pantoprazole reference standard.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (for a 400 MHz Spectrometer):
 - Tune and shim the probe for the specific sample.
 - Acquire a ¹H NMR spectrum with the following typical parameters:



Pulse Program: zg30

Number of Scans: 16

Spectral Width: 20 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

• Acquire a ¹³C NMR spectrum with proton decoupling using these typical parameters:

■ Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
 - Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
 - Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
 - Assign the chemical shifts for the peaks in the ¹³C spectrum.
- 3.2 IR Spectroscopy Protocol
- Sample Preparation (Attenuated Total Reflectance ATR):



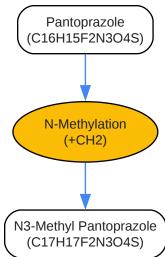
- Place a small amount of the solid N3-Methyl pantoprazole sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup (FTIR Spectrometer):
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Set the spectral range from 4000 to 400 cm⁻¹.
 - Select a resolution of 4 cm⁻¹.
 - Set the number of scans to 32.
- Data Acquisition and Processing:
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
 - Identify and label the major absorption peaks.

Diagrams and Workflows

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of **N3-Methyl pantoprazole**.

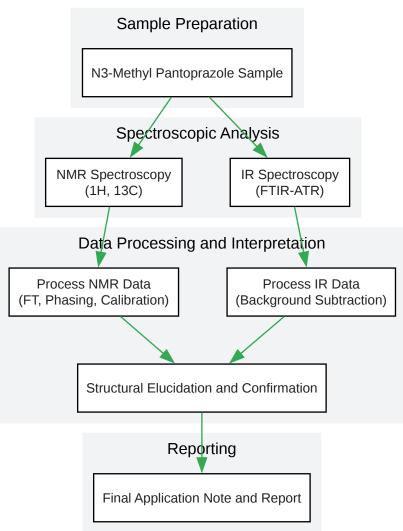


Structural Relationship of Pantoprazole and N3-Methyl Pantoprazole





Workflow for Spectroscopic Analysis



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References

- 1. Pantoprazole | C16H15F2N3O4S | CID 4679 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N3-Methyl pantoprazole | C17H17F2N3O4S | CID 70298534 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl Pantoprazole(Mixture of 1 and 3 isomers) [lgcstandards.com]
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